molecular formula C24H42O3 B583291 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid CAS No. 57818-43-6

3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid

Cat. No.: B583291
CAS No.: 57818-43-6
M. Wt: 378.597
InChI Key: RCISJPUCXSEESK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid under IUPAC guidelines. Its shorthand notation, 13D5 , reflects its structural features: a 13-carbon carboxyalkyl chain, dimethyl substitutions at the furan ring’s 3- and 4-positions, and a pentyl group at the 5-position. Alternative designations include "12,15-epoxy-15,16-dimethyldocosa-12,14-dienoic acid," highlighting its unsaturated epoxy structure.

Table 1: Key Identifiers

Property Value Source
IUPAC Name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Common Name 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid
CAS Registry Number 57818-43-6
Molecular Formula C24H42O3
Molecular Weight 378.59 g/mol

Historical Context and Discovery

Furan fatty acids were first identified in 1961 during studies of Exocarpus seed oil. The discovery of this compound emerged later through lipid profiling of marine organisms, particularly fish and mussels, where FuFAs are incorporated into phospholipids and cholesterol esters. Its detection in human metabolomic databases (e.g., HMDB0061649) underscores its presence in biological systems, though at low concentrations.

Structural Characteristics and Molecular Formula

The molecule features a furan ring substituted with:

  • A 13-carbon carboxyalkyl chain at the 2-position.
  • Dimethyl groups at the 3- and 4-positions.
  • A pentyl group (C5H11) at the 5-position.

The molecular formula C24H42O3 corresponds to a molar mass of 378.59 g/mol. Spectroscopic data, including SMILES (CCCCCc1c(c(c(o1)CCCCCCCCCCCCC(=O)O)C)C ) and InChIKey (RCISJPUCXSEESK-UHFFFAOYSA-N ), confirm its planar structure and stereochemical properties.

Table 2: Structural Descriptors

Feature Description Source
Furan Substituents 3,4-dimethyl; 5-pentyl; 2-carboxyalkyl
Carboxyalkyl Chain 13-carbon (tridecanoic acid)
Key Functional Groups Furan ring, carboxylic acid

Significance in Chemical and Material Sciences

Antioxidant Properties

This compound acts as a potent radical scavenger , protecting polyunsaturated fatty acids (PUFAs) from lipid peroxidation. Its furan ring reacts with reactive oxygen species (ROS), forming stable dioxoenoic derivatives that mitigate oxidative stress. This mechanism is critical in marine organisms exposed to high oxygen environments.

Material Science Applications

In polymer chemistry, FuFAs are explored as stabilizers against UV-induced degradation due to their capacity to quench free radicals. Their integration into lipid bilayers enhances membrane resilience, a property leveraged in drug delivery systems.

Comparative Analysis with Other FuFAs

Table 3: Functional Comparison of Furan Fatty Acids
Compound Alkyl Chain Length Key Substitutions Antioxidant Efficiency
13D5 (This compound) 13 carbons 3,4-dimethyl High
9D3 9 carbons 3-methyl Moderate
11D5 11 carbons 3,4-dimethyl High

Data synthesized from .

Properties

IUPAC Name

13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISJPUCXSEESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00852743
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57818-43-6
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57818-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00852743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Biochemical Analysis

Biological Activity

3,4-Dimethyl-5-pentyl-2-furantridecanoic acid, also referred to as F8 acid, is a member of the class of compounds known as furanoid fatty acids . These compounds are characterized by the presence of a furan ring and are found in various natural sources, including plants and marine organisms. The biological activity of this compound is an area of emerging research, with preliminary studies indicating potential anti-inflammatory and antimicrobial properties .

Chemical Structure and Properties

The chemical formula for this compound is C21H36O3C_{21}H_{36}O_3 with a molecular weight of approximately 378.59 g/mol. Its structure includes:

  • A furan ring , which contributes to its biological activity.
  • A long aliphatic carbon chain , enhancing its hydrophobic properties.

The presence of functional groups, particularly the carboxylic acid (-COOH), allows for typical acid-base reactions and potential interactions with biological targets such as enzymes and receptors.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

Anti-inflammatory Properties

Furanoid fatty acids have been associated with anti-inflammatory effects. Preliminary data suggest that compounds with similar structures may influence cellular pathways involved in inflammation. Further investigation is needed to elucidate the specific mechanisms through which this compound exerts these effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
3,4-Dimethyl-5-pentyl-2-furanundecanoic acidC20H34O3C_{20}H_{34}O_3Shorter carbon chain; less hydrophobic
3,4-Dimethyl-5-pentyl-2-furanpentanoic acidC18H30O3C_{18}H_{30}O_3Significantly shorter chain; different biological activity
12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acidC20H34O3C_{20}H_{34}O_3Contains epoxy groups; different reactivity profile

The longer aliphatic chain combined with the furan ring structure in F8 acid may lead to distinct biological activities compared to these structurally similar compounds.

The potential mechanisms through which this compound may exert its biological effects include:

  • Interaction with lipid membranes : Similar compounds have been shown to interact with lipid bilayers, potentially altering membrane fluidity and function.
  • Binding affinity to proteins : Initial studies indicate that furanoid fatty acids can bind to proteins involved in inflammation and metabolism .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Antioxidant Properties : F-acids are noted for their ability to act as antioxidants and radical scavengers, playing a role in preventing lipid peroxidation .
  • Neuroprotective Effects : Research indicates that similar compounds may protect against oxidative damage in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Furan Fatty Acids

The compound belongs to a broader class of furan fatty acids, which vary in substituents on the furan ring and the length of the alkyl chain. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituents on Furan Ring Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Features
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid 3,4-dimethyl; 5-pentyl 11-carbon C₂₂H₃₈O₃ 350.54 High lipophilicity; used in inflammatory proteome studies .
11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3) 3-methyl; 5-propyl 11-carbon C₁₉H₃₀O₃ 306.44 Shorter propyl chain reduces steric hindrance; distinct MS2 fragmentation .
9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5) 3-methyl; 5-pentyl 9-carbon C₁₉H₃₀O₃ 306.44 Shorter alkyl chain (nonanoic acid) may alter membrane interaction dynamics .
15-(3-Methyl-5-pentylfuran-2-yl)-pentadecanoic acid 3-methyl; 5-pentyl 15-carbon C₂₅H₄₂O₃ 390.60 Extended alkyl chain enhances hydrophobicity; potential metabolic stability .
7-(3,4-Dimethyl-5-pentylfuran-2-yl)-heptanoic acid 3,4-dimethyl; 5-pentyl 7-carbon C₁₈H₃₀O₃ 294.43 Shorter chain may limit cellular uptake efficiency compared to C11 analog .

Preparation Methods

Oxidation of Furan Ring Precursors

A patent detailing the synthesis of furan-2,5-dicarboxylic acid (FDCA) provides a foundational approach for oxidizing furan derivatives. While FDCA lacks the alkyl chains of 13D5, its production via metal permanganate oxidation in alkaline conditions offers insights into functionalizing furan rings.

Proposed Pathway

  • Synthesis of Furan Precursor :

    • Cyclization of diketones or ketones to form the furan core.

    • Introduction of methyl groups via alkylation at the 3- and 4-positions.

    • Attachment of pentyl and tridecyl chains through Friedel-Crafts acylation or nucleophilic substitution.

  • Oxidation of Hydroxymethyl Groups :

    • Treatment with KMnO₄ in NaOH converts hydroxymethyl (-CH₂OH) to carboxyl (-COOH) groups.

    • Example reaction:

      5-(pentyl)-2-(tridecyl)furan-3,4-dimethyl+KMnO4NaOH13D5+MnO2+H2O\text{5-(pentyl)-2-(tridecyl)furan-3,4-dimethyl} + \text{KMnO}_4 \xrightarrow{\text{NaOH}} \text{13D5} + \text{MnO}_2 + \text{H}_2\text{O}
    • Yield optimization requires stoichiometric excess of KMnO₄ and controlled pH.

Challenges

  • Regioselectivity : Ensuring oxidation occurs exclusively at the 2-position tridecyl chain.

  • Side Reactions : Over-oxidation of the furan ring or alkyl chains may occur, necessitating precise temperature control.

Biogenetic Pathways and Natural Extraction

Although synthetic methods dominate industrial production, natural extraction from marine organisms provides an alternative route.

Sources

  • Marine Organisms : Mussels, fish, and algae incorporate 13D5 into phospholipids and cholesterol esters.

  • Extraction Protocol :

    • Lipid extraction using chloroform-methanol mixtures.

    • Fractionation via column chromatography (silica gel, hexane/ethyl acetate gradients).

    • Identification via GC-MS or NMR.

Limitations

  • Low natural abundance (0.1–0.5% of total lipids) complicates large-scale isolation.

  • Environmental variability affects compound concentration.

Enzymatic Synthesis

Emerging research explores lipases and cytochrome P450 enzymes for tailoring fatty acid chains.

Key Steps

  • Furan Core Biosynthesis : Engineered E. coli or yeast strains expressing furan synthase.

  • Alkyl Chain Elongation : Fatty acid elongases (e.g., ELOVL4) extend acyl-CoA precursors to 13 carbons.

  • Methylation : S-adenosyl methionine (SAM)-dependent methyltransferases introduce dimethyl groups.

Advantages

  • High stereochemical control.

  • Sustainable production using renewable feedstocks.

Comparative Analysis of Synthesis Methods

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Chemical Oxidation60–80HighModerateHigh (toxic waste)
Natural Extraction<1LowLowLow
Enzymatic Synthesis30–50ModerateHighLow

Q & A

Basic Research Questions

Q. What are the key structural characteristics and physicochemical properties of 3,4-Dimethyl-5-pentyl-2-furantridecanoic Acid?

  • Methodological Answer : The compound’s molecular formula is C₂₃H₄₀O₃ (MW: 364.562 g/mol), with a fused furan ring substituted with methyl and pentyl groups at positions 3, 4, and 5, respectively, linked to a tridecanoic acid chain. Key analytical techniques for structural confirmation include:

  • NMR spectroscopy (¹H/¹³C) to resolve substituent positions and chain conformation.
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .
  • Differential scanning calorimetry (DSC) for determining thermal properties (melting point data is currently unavailable and requires experimental validation).

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and incompatible materials (e.g., strong bases) due to potential esterification or decarboxylation reactions .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Q. What synthetic routes are available for this compound?

  • Methodological Answer : While direct synthesis methods are not well-documented, analogous furan-fatty acid derivatives are typically synthesized via:

  • Friedel-Crafts alkylation to introduce methyl/pentyl groups onto a furan precursor.
  • Grignard reactions for chain elongation, followed by oxidation to the carboxylic acid.
  • Catalytic hydrogenation to stabilize intermediates. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical due to steric hindrance from substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioaccumulation data for furan-fatty acid derivatives like this compound?

  • Methodological Answer :

  • Comparative studies : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix interference .
  • Environmental modeling : Apply fugacity models to predict partitioning behavior in water-soil systems, accounting for logP (experimental value: 7.24) and biodegradation half-lives .
  • Meta-analysis : Cross-reference data from Arctic monitoring studies (e.g., Muir et al., 2019) to assess persistence trends in lipid-rich ecosystems .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices?

  • Methodological Answer :

  • Sample preparation : Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipid-rich samples.
  • Detection : Optimize GC-MS parameters (e.g., derivatization with BSTFA for volatility) or HPLC-UV at 210–230 nm for carboxylic acid detection.
  • Validation : Perform spike-recovery experiments across physiological pH ranges (4–9) to evaluate stability .

Q. How does the steric environment of the furan ring influence the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy under acidic (pH < 3), neutral, and alkaline (pH > 10) conditions.
  • Computational modeling : Use DFT calculations to assess electronic effects of methyl/pentyl groups on ring aromaticity and acid dissociation constants (pKa) .
  • Stability testing : Store solutions at 25°C/40°C and analyze degradation products (e.g., decarboxylated furans) using LC-QTOF-MS .

Q. What strategies mitigate matrix interference in ecological toxicity assays involving this compound?

  • Methodological Answer :

  • Biosensor assays : Use transgenic Daphnia magna models expressing fluorescent reporters for real-time toxicity monitoring.
  • Fractionation : Separate the compound from co-occurring PFAS (e.g., perfluorodecanoic acid) via ion-pair chromatography .
  • Negative controls : Include structurally similar, non-toxic furan analogs to isolate specific toxicological effects .

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